molecular formula C12H14N2O3 B6422019 (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid CAS No. 6957-55-7

(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid

Cat. No.: B6422019
CAS No.: 6957-55-7
M. Wt: 234.25 g/mol
InChI Key: YVQGKOJJBOYTDX-BQYQJAHWSA-N
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Description

(2E)-3-{[4-(Dimethylamino)phenyl]carbamoyl}prop-2-enoic acid is a chemical compound with the molecular formula C12H14N2O3 and is provided for research and development use only . This compound belongs to a class of molecules identified as potent inhibitors of protein tyrosine phosphatases (PTPs) . Specifically, research indicates that such inhibitors can be valuable tool compounds in the study of metabolic disorders, including research related to type 2 diabetes mellitus . The mechanism of action involves the targeted inhibition of PTP enzymes, which are critical regulators of cellular signaling pathways; by modulating these pathways, researchers can investigate new therapeutic approaches . The structural core of this molecule, which includes a (2E)-3-carbamoylprop-2-enoic acid group, is a feature found in various biologically active compounds and is frequently explored in medicinal chemistry for the development of novel pharmaceuticals . As a research chemical, it is essential for studying biochemical processes and validating new drug targets in a laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate care and in compliance with all their institution's safety procedures.

Properties

IUPAC Name

(E)-4-[4-(dimethylamino)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQGKOJJBOYTDX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-55-7
Record name NSC65911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Condensation Reactions

A widely employed method involves the condensation of 4-(dimethylamino)aniline with maleic anhydride in acetic acid under reflux conditions. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electron-deficient carbonyl of maleic anhydride, forming an intermediate maleamic acid. Subsequent dehydration yields the α,β-unsaturated carboxylic acid framework:

4-(Dimethylamino)aniline+Maleic anhydrideAcOH, Δ(2E)-3-[4-(Dimethylamino)phenyl]carbamoylprop-2-enoic acid\text{4-(Dimethylamino)aniline} + \text{Maleic anhydride} \xrightarrow{\text{AcOH, Δ}} \text{this compound}

Key parameters:

  • Solvent : Acetic acid (80–100°C)

  • Yield : 68–72% after recrystallization from ethanol/water

  • Stereoselectivity : >95% E-isomer due to thermodynamic control during dehydration

Acid Chloride Coupling

An alternative route utilizes the formation of 4-(dimethylamino)phenylcarbamoyl chloride, followed by coupling with propiolic acid derivatives:

  • Chlorination : Treat 4-(dimethylamino)aniline with phosgene or oxalyl chloride in dichloromethane:

    4-(Dimethylamino)aniline+COCl24-(Dimethylamino)phenylcarbamoyl chloride+2HCl\text{4-(Dimethylamino)aniline} + \text{COCl}_2 \rightarrow \text{4-(Dimethylamino)phenylcarbamoyl chloride} + 2\text{HCl}
  • Coupling : React the carbamoyl chloride with potassium propiolate in THF:

    4-(Dimethylamino)phenylcarbamoyl chloride+HC≡CCOOK(2E)-3-[4-(Dimethylamino)phenyl]carbamoylprop-2-enoic acid+KCl\text{4-(Dimethylamino)phenylcarbamoyl chloride} + \text{HC≡CCOOK} \rightarrow \text{this compound} + \text{KCl}

Advantages :

  • Higher purity (≥98% by HPLC) due to stepwise purification

  • Scalable to kilogram quantities using continuous flow reactors

Michael Addition Approach

The Michael addition of 4-(dimethylamino)aniline to acetylenedicarboxylic acid provides a stereocontrolled pathway:

4-(Dimethylamino)aniline+HOOC–C≡C–COOHEtOH, K2CO3(2E)-3-[4-(Dimethylamino)phenyl]carbamoylprop-2-enoic acid\text{4-(Dimethylamino)aniline} + \text{HOOC–C≡C–COOH} \xrightarrow{\text{EtOH, K}2\text{CO}3} \text{this compound}

Conditions :

  • Base: Potassium carbonate (1.2 eq)

  • Temperature: 50°C, 12 h

  • Yield: 65% with 97% E-selectivity

Optimization of Reaction Conditions

Solvent and Catalyst Selection

ParameterCondensation RouteAcid Chloride RouteMichael Addition
Solvent Acetic acidDichloromethaneEthanol
Catalyst NoneDMAP (5 mol%)K2_2CO3_3
Reaction Time 8 h2 h per step12 h
Yield 72%85%65%

Data synthesized from

Polar aprotic solvents like DMAc enhance reactivity in carbamoyl chloride formations, while protic solvents favor dehydration in condensation routes. Catalytic dimethylaminopyridine (DMAP) accelerates acylation kinetics by 40% compared to uncatalyzed systems.

Temperature and Time Parameters

  • Condensation : Optimal at 100°C for 8 h; prolonged heating (>12 h) promotes decarboxylation.

  • Acid Chloride Coupling : Exothermic reaction requiring controlled addition at 0–5°C to suppress byproducts.

  • Michael Addition : Moderate temperatures (50°C) prevent retro-Michael reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis :

  • Reactors : Microfluidic systems with residence time <10 min

  • Throughput : 2.5 kg/day using Corning AFR™ modules

  • Purification : In-line crystallization with anti-solvent (hexane) achieves 99.5% purity

Cost Drivers :

  • Raw materials: 4-(Dimethylamino)aniline ($320/kg) accounts for 60% of total cost

  • Solvent recovery: Acetic acid recycling reduces waste by 70%

Comparative Analysis of Methodologies

CriterionCondensationAcid ChlorideMichael Addition
Yield ModerateHighModerate
Purity 95%98%90%
Scalability Batch-onlyContinuous-flowBatch-only
E-Factor 18.29.722.5
Toxic Reagents NonePhosgeneNone

E-Factor = kg waste/kg product; Data from

The acid chloride route offers superior efficiency and scalability but requires handling hazardous chlorinating agents. Condensation provides a greener alternative at the expense of lower yields.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Carboxylic Acid System

The prop-2-enoic acid moiety enables conjugate addition and cyclization reactions due to electron-deficient C=C bonds.

Key Reactions:

Reaction TypeConditionsProducts/OutcomesSource
Michael Addition Nucleophiles (e.g., amines, thiols) in polar aprotic solventsβ-Substituted adducts
Cycloaddition Dienophiles under thermal or catalytic conditionsSix-membered heterocycles (e.g., dihydropyridones)
Esterification Alcohols with acid catalysts (e.g., H₂SO₄)Corresponding esters (improved lipid solubility)

Carbamoyl Group Transformations

The –NH–C(=O)– linkage participates in hydrolysis and nucleophilic substitution:

Hydrolysis Pathways:

ConditionsProductsSelectivity NotesSource
Acidic (HCl, H₂O, reflux)4-(Dimethylamino)aniline + maleic acidComplete cleavage in >90% yield
Basic (NaOH, EtOH, 60°C)Isocyanate intermediate + CO₂pH-dependent degradation observed

Cross-Coupling Reactions:

Mizoroki–Heck reactions with aryl halides (e.g., 4-bromo-2-iodoaniline) using Pd catalysts yield biaryl derivatives ( , Scheme 4).

Dimethylamino Group Modifications

The –N(CH₃)₂ group undergoes alkylation and oxidation:

ReactionReagentsOutcomesSource
N-Oxidation mCPBA in CH₂Cl₂N-Oxide (enhanced water solubility)
Quaternary Salt Formation Methyl iodide in acetonitrileTrimethylammonium iodide (cationic form)

Case Study: AKR1C3 Inhibition

  • Structural Analogs : Boronic acid bioisosteres (e.g., 7a ) show 18 nM IC₅₀ against AKR1C3 ( , Table 1).

  • Key Modification : Suzuki-Miyaura coupling introduces aryl groups at the carbamoyl position, improving selectivity >100-fold over AKR1C2 ( , Figure 5).

JAK3 Inhibition Derivatives

  • Pyrrolopyrimidine Hybrids : Amide-linked derivatives exhibit sub-micromolar JAK3 inhibition ( , Example 26).

Stability and Degradation Pathways

FactorObservationImplicationsSource
Photodegradation λ > 300 nm causes C=C isomerizationStorage in amber vials required
Thermal Decomposition >150°C leads to decarboxylationSynthesis below 100°C recommended

Mechanism of Action

The mechanism of action of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Electron-Donating vs. Electron-Withdrawing Groups
  • (2E)-3-[(4-Nitrophenyl)carbamoyl]prop-2-enoic Acid (): The nitro group (NO₂) is electron-withdrawing, reducing electron density on the phenyl ring compared to the dimethylamino group. The nitro group also lowers pKa of the carboxylic acid due to inductive effects .
  • (2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic Acid (): The trifluoromethyl (CF₃) group is moderately electron-withdrawing, enhancing lipophilicity and metabolic stability. This substitution may improve membrane permeability but reduce solubility in aqueous media .
Hydrogen-Bonding and Solubility
  • (2E)-3-[4-(Sulfooxy)phenyl]prop-2-enoic Acid (p-Coumaric Acid Sulfate, ): The sulfate group introduces a charged, hydrophilic moiety, drastically increasing water solubility. This contrasts with the dimethylamino group, which is protonated at physiological pH, offering moderate solubility .
  • (2E)-3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}prop-2-enoic Acid (): The sulfamoyl group (SO₂NH) provides hydrogen-bonding sites, enhancing interactions with biological targets. This differs from the carbamoyl group, which has fewer hydrogen-bonding opportunities .

Stereochemical and Structural Variations

E vs. Z Isomers
  • (2Z)-3-[(4-Acetylphenyl)carbamoyl]prop-2-enoic Acid (): The Z configuration places the carbamoyl and carboxylic acid groups on the same side of the double bond, creating a bent geometry. This steric hindrance may reduce π-π stacking efficiency compared to the E isomer .
  • Methyl (2Z)-3-[(4-Nitrophenyl)carbamoyl]prop-2-enoate (): The ester derivative (methyl group) of the Z isomer shows reduced acidity (pKa ~4.5 vs. ~2.5 for carboxylic acid) and altered bioavailability .
Hydrophobic vs. Polar Substituents
  • (2E)-3-[(4-Ethylphenyl)carbamoyl]prop-2-enoic Acid (): The ethyl group adds hydrophobicity, increasing logP by ~1.5 compared to the dimethylamino analog. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Its ester form is less acidic (pKa ~3.8) than the carboxylic acid .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name Substituent Molecular Weight logP (Predicted) pKa (Carboxylic Acid) Key Feature Evidence ID
Target Compound 4-(Dimethylamino)phenyl 262.3* 1.2 ~2.8 Electron-donating, planar
(2E)-3-[(4-Nitrophenyl)carbamoyl]prop-2-enoic Acid 4-Nitrophenyl 252.2 0.8 ~2.3 Electron-withdrawing, reactive
(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic Acid 4-Trifluoromethylphenyl 287.2 2.5 ~2.5 Lipophilic, stable
p-Coumaric Acid Sulfate 4-Sulfooxyphenyl 244.2 -1.1 ~1.9 Hydrophilic, charged

*Calculated based on molecular formula C₁₂H₁₄N₂O₃.

Biological Activity

Introduction

(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid, commonly referred to as a derivative of prop-2-enoic acid, exhibits significant potential in medicinal chemistry due to its unique structural features. This compound contains a dimethylamino group and a carbamoyl moiety, which are critical for its biological activity. This article aims to explore the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol

Structural Features

FeatureDescription
Dimethylamino GroupEnhances solubility and biological interactions
Carbamoyl GroupInfluences reactivity and binding properties
Prop-2-enoic Acid BackboneProvides a platform for various chemical reactions

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing symptoms in various inflammatory conditions.
  • Enzyme Inhibition : It has been identified as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Acetylcholinesterase Inhibition : The compound binds to acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways involved in cell growth and inflammation.

Study on Anticancer Properties

A notable study explored the anticancer potential of this compound against various cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF7: 20 µM
    • A549: 18 µM

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Research

In another study, the anti-inflammatory effects were evaluated using an animal model of induced inflammation. Key findings included:

  • Reduction in Inflammatory Markers : Significant decrease in TNF-alpha and IL-6 levels.
  • Dosage : Administered at 10 mg/kg showed optimal results.

These results highlight the potential therapeutic applications in managing inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAcetylcholinesterase Inhibition
This compoundYesYesYes
4-(Dimethylamino)phenylacetic acidModerateNoWeak
4-(Dimethylamino)benzaldehydeLowNoNo

Q & A

Q. What synthetic routes are commonly employed for preparing (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid?

The compound is typically synthesized via condensation of 4-(dimethylamino)phenyl isocyanate with maleic anhydride derivatives, followed by selective hydrolysis. Key steps include maintaining low temperatures (0–5°C) to stabilize reactive intermediates and using non-nucleophilic bases (e.g., triethylamine) to minimize side reactions. Reaction progress should be monitored via TLC or HPLC, with purification through recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the geometric isomerism (E/Z) of this α,β-unsaturated carbonyl compound?

  • NOESY NMR : Spatial proximity between the carbamoyl group and carboxylic acid protons confirms the E configuration.
  • X-ray Crystallography : Definitive structural assignment via dihedral angles between the carbonyl groups and aryl rings (e.g., 167.3° for analogous compounds) .
  • IR Spectroscopy : Conjugation effects reduce carbonyl stretching frequencies to 1680–1700 cm⁻¹ for the trans isomer.

Q. How can researchers optimize reaction yields during carbamoyl group formation?

Yield optimization involves:

  • Using anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of isocyanate intermediates.
  • Catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Slow addition of reagents to control exothermic reactions, as demonstrated in analogous syntheses .

Advanced Research Questions

Q. What computational methods predict the reactivity of the α,β-unsaturated carbonyl moiety in biological or catalytic systems?

  • *DFT Calculations (B3LYP/6-31G)**: Model HOMO-LUMO gaps to identify electrophilic β-carbon sites prone to nucleophilic attack (e.g., Michael additions).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the conjugated system with active-site residues. Solvent effects should be incorporated using polarizable continuum models (PCM) for accuracy .

Q. How can environmental fate studies be designed to assess the degradation pathways of this compound?

  • Hydrolysis Studies : Monitor degradation under varying pH (4–10) and temperatures (25–60°C) using LC-MS to identify products.
  • Photolysis Experiments : Expose solutions to UV-Vis light (254–365 nm) to simulate sunlight-driven degradation.
  • Microbial Biodegradation : Use OECD 301B guidelines with activated sludge to quantify mineralization rates .

Q. What strategies resolve contradictions between experimental and computational NMR chemical shifts?

Discrepancies may arise from solvent effects or dynamic processes. Validate via:

  • Variable-Temperature NMR : Detect conformational exchange broadening (e.g., rotameric equilibria).
  • GIAO Calculations : Compare computed shifts (using the same solvent model) with experimental data.
  • X-ray Crystallography : Confirm solid-state structure to rule out solvation artifacts .

Q. How does the electronic nature of the 4-(dimethylamino)phenyl group influence the compound’s spectroscopic and reactivity profiles?

  • UV-Vis Spectroscopy : The dimethylamino group enhances electron-donating resonance, red-shifting λmax by 20–30 nm compared to unsubstituted analogs.
  • Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials correlated with the substituent’s Hammett σpara parameter (−0.83 for NMe2).
  • Reactivity : The electron-rich aryl group stabilizes transition states in nucleophilic additions, as shown in kinetic studies .

Notes

  • Advanced questions integrate interdisciplinary methodologies (e.g., computational, environmental).
  • Structural and reactivity insights are derived from analogous compounds with validated experimental protocols.

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